N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(piperidin-1-ylsulfonyl)benzamide
Descripción
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-2-20(16-10-13-26(22,23)14-16)18(21)15-6-8-17(9-7-15)27(24,25)19-11-4-3-5-12-19/h6-9,16H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSCYUMQHFEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Structural Analog: Compound 2D216
Compound Name : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Structural Similarities :
- Shares the 4-(piperidin-1-ylsulfonyl)benzamide core.
- Contains a thiazole ring substituted with a 2,5-dimethylphenyl group.
Functional Differences :
- The thiazole ring in 2D216 may enhance π-stacking interactions, whereas the tetrahydrothiophene dioxide in the target compound could improve solubility due to its polar sulfone group.
- Activity : 2D216 demonstrated high potency in prolonging NF-κB activation, suggesting the sulfonylpiperidine benzamide scaffold is critical for adjuvant-enhancing effects .
Simplified Benzamide Derivatives
Compound Name : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Comparison :
- Retains the benzamide core but lacks sulfonylpiperidine or heterocyclic substituents.
- Features a 3,4-dimethoxyphenethyl group.
Functional Insights :
Antioxidant Benzamide Derivatives
Examples :
- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8)
- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)
Structural Comparison :
- Replace sulfonylpiperidine with thiourea-linked aromatic or heterocyclic groups.
Activity :
ADMET Profiles of Benzamide Derivatives
While ADMET data for the target compound are unavailable, N-(phenylcarbamoyl)benzamide derivatives () show moderate intestinal absorption and low blood-brain barrier penetration. The sulfonylpiperidine group in the target compound may improve solubility but could affect cytochrome P450 interactions .
Data Table: Comparative Analysis of Benzamide Derivatives
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(piperidin-1-ylsulfonyl)benzamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions:
- Temperature: Maintain 0–5°C during amidation to prevent side reactions (e.g., epimerization) .
- pH: Neutral to slightly basic conditions (pH 7–8) stabilize sulfonamide intermediates .
- Reagents: Use coupling agents (e.g., HBTU or BOP) for amide bond formation and sodium borohydride for selective reductions .
- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate the target compound .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., tetrahydrothiophene sulfone at δ 3.1–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z ~463) .
- IR Spectroscopy: Identify sulfone (SO₂) stretches at ~1150–1300 cm⁻¹ and amide carbonyl (C=O) at ~1650 cm⁻¹ .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer:
- Target Screening: Use fluorescence polarization assays to measure binding affinities for sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .
- Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assays) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer:
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding kinetics vs. cellular assays) .
- Structural Analysis: Compare crystallographic data (via SHELXL ) to confirm conformational stability under assay conditions.
- Solubility Adjustments: Pre-dissolve in DMSO with ≤0.1% final concentration to avoid solvent interference .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer:
- Core Modifications: Replace the piperidine sulfonamide with morpholine to assess steric/electronic effects on target binding .
- Substituent Scanning: Introduce halogens (e.g., -F, -Cl) at the benzamide para-position to enhance lipophilicity and membrane permeability .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonds with tetrahydrothiophene sulfone) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
- Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement: Apply SHELXL with TWIN/BASF commands for twinned crystals, ensuring R-factor convergence below 5% .
- Validation: Check PLATON for symmetry errors and MolProbity for Ramachandran outliers .
Q. How can researchers investigate the metabolic stability of this compound?
- Methodological Answer:
- In Vitro Models: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .
- Metabolite ID: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the tetrahydrothiophene ring) .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer:
- Nonlinear Regression: Fit IC₅₀ curves with GraphPad Prism using a four-parameter logistic model (Hill slope ≥1.0) .
- Replicates: Perform triplicate runs with independent compound batches to assess batch-to-batch variability .
Q. How to design a stability study under varying pH and temperature conditions?
- Methodological Answer:
- Forced Degradation: Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via HPLC .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots for shelf-life prediction .
Mechanistic & Target-Based Studies
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer:
- Docking: Use AutoDock Vina or Glide to model interactions (e.g., sulfonamide oxygen hydrogen bonds with Arg-123 in carbonic anhydrase) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
Q. How to validate target engagement in cellular environments?
- Methodological Answer:
- CETSA: Monitor thermal stabilization of the target protein via Western blot after compound treatment .
- BRET: Use NanoLuc-tagged targets to measure real-time compound binding in live cells .
Handling Complex Data
Q. What methods address discrepancies between computational predictions and experimental activity?
- Methodological Answer:
- Conformational Sampling: Perform metadynamics simulations to identify hidden binding poses .
- Proteomics Profiling: Use affinity pull-down assays with biotinylated analogs to identify off-target interactions .
Q. How to prioritize analogs for lead optimization?
- Methodological Answer:
- MPO Scoring: Rank compounds based on multi-parameter optimization (e.g., potency (IC₅₀ <1 μM), solubility (>50 μM), metabolic stability (t₁/₂ >60 min)) .
- Cluster Analysis: Group analogs by structural fingerprints (e.g., RDKit descriptors) to identify promising chemotypes .
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